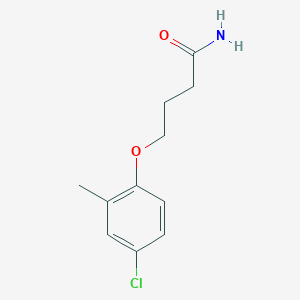

4-(4-chloro-2-methylphenoxy)butanamide

Description

4-(4-Chloro-2-methylphenoxy)butanamide is a synthetic organic compound characterized by a phenoxybutanamide backbone with a chlorine atom and a methyl group at the 4- and 2-positions of the aromatic ring, respectively. This structure serves as a scaffold for derivatives with diverse biological activities, ranging from anticancer agents to herbicides. Notably, its hydroxyl-substituted analog, 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH), has been identified as a potent inhibitor of c-FLIP (cellular FLICE inhibitory protein), inducing apoptosis in cancer cells .

Properties

IUPAC Name |

4-(4-chloro-2-methylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZSRYIVJFRQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)butanamide typically involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of 4-(4-chloro-2-methylphenoxy)butanamide may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of 4-(4-chloro-2-methylphenoxy)butanoic acid.

Reduction: Formation of 4-(4-chloro-2-methylphenoxy)butylamine.

Substitution: Formation of 4-(4-hydroxy-2-methylphenoxy)butanamide or 4-(4-amino-2-methylphenoxy)butanamide.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)butanamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research. .

Industry: Utilized in the development of herbicides and other agrochemical products.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)butanamide involves its interaction with specific molecular targets. In cancer research, it has been shown to target the mRNA of c-FLIP variants, leading to the downregulation of c-FLIP expression. This results in the activation of apoptotic pathways, ultimately inducing cell death in cancer cells .

Comparison with Similar Compounds

CMH (4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide) vs. CMB (Inactive Analog)

- Structural Difference :

- Biological Activity :

- Mechanistic Insight :

Herbicide Analogs: MCPB (4-(4-Chloro-2-methylphenoxy)butanoic Acid)

- Structural Difference :

- Application :

Aryl-Substituted Butanamides

Biological Activity

4-(4-chloro-2-methylphenoxy)butanamide, also referred to as CMH, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of inflammation and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(4-chloro-2-methylphenoxy)butanamide is characterized by a butanamide moiety linked to a chlorinated phenoxy group. This structural configuration is believed to influence its interaction with biological targets, leading to diverse pharmacological effects.

Research indicates that 4-(4-chloro-2-methylphenoxy)butanamide exhibits its biological activity primarily through the modulation of inflammatory pathways and apoptosis in cancer cells. Key mechanisms include:

- Inhibition of Proinflammatory Cytokines : The compound has been shown to suppress the expression of proinflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo. In a study involving LPS-induced inflammation models, administration of 4-(4-chloro-2-methylphenoxy)butanamide resulted in significantly reduced mRNA levels of these cytokines, indicating its potential as an anti-inflammatory agent .

- Regulation of c-FLIP : In the context of cancer, this compound has been identified as a small molecule inhibitor that downregulates c-FLIP (cellular FLICE-inhibitory protein), which is associated with apoptosis resistance in tumor cells. By inhibiting SIRT1 activity, it destabilizes the Ku70/FLIP complex, promoting apoptosis in fibrotic lung myofibroblasts .

Table 1: Summary of Biological Activities

Case Studies

Recent studies have highlighted the efficacy of 4-(4-chloro-2-methylphenoxy)butanamide in various experimental setups:

- Inflammation Model : In an experiment using human keratinocyte HaCaT cells, treatment with this compound at a concentration of 10 μM led to significant suppression of IL-6 mRNA expression compared to control groups exposed only to LPS .

- Cancer Cell Studies : In idiopathic pulmonary fibrosis (IPF) models, the compound's ability to downregulate FLIP was linked to enhanced apoptosis in myofibroblasts. This suggests a dual role in both inflammatory and fibrotic processes, making it a candidate for further therapeutic exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.